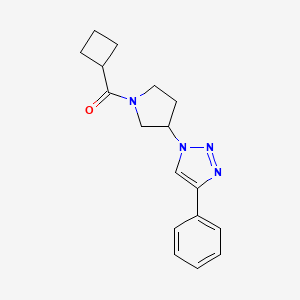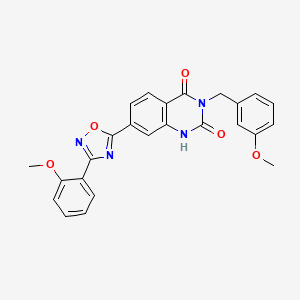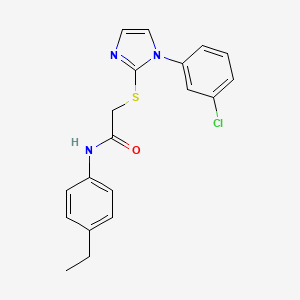
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CPTH-2 and belongs to the class of thioacetamides. Its chemical formula is C18H17ClN2OS, and its molecular weight is 342.86 g/mol.
Mécanisme D'action
CPTH-2 inhibits the activity of HDACs by binding to the active site of the enzyme. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. CPTH-2 has also been reported to inhibit the activity of other enzymes such as phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
CPTH-2 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CPTH-2 has been studied for its anti-inflammatory effects and its potential neuroprotective effects in neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPTH-2 in lab experiments include its high purity and specificity for HDAC inhibition. It has also been reported to have low toxicity in vitro and in vivo. However, the limitations of using CPTH-2 include its limited solubility in aqueous solutions, which may affect its bioavailability in vivo. In addition, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo.
Orientations Futures
Future research directions for CPTH-2 include investigating its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the development of more potent and selective HDAC inhibitors based on the structure of CPTH-2 is an area of active research. Furthermore, the combination of CPTH-2 with other anticancer agents or immunotherapies may enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of CPTH-2 involves the reaction of 4-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-(3-chlorophenyl)-1H-imidazole-2-thiol to yield CPTH-2. This synthesis method has been reported in scientific literature, and the purity of the compound can be confirmed by various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
CPTH-2 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential anticancer agents, and CPTH-2 has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-2-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)17-5-3-4-15(20)12-17/h3-12H,2,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTFDGYXBJPFPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2793681.png)
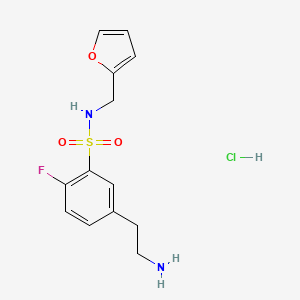
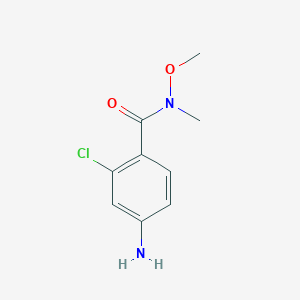
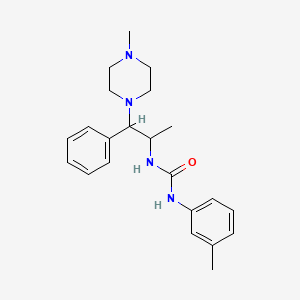


![2-Chloro-N-(5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl)propanamide](/img/structure/B2793690.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2793692.png)
![3-(4-Fluorophenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2793693.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2793694.png)
![3-[(3,4-Dichlorophenyl)methyl]-8-(2-hydroxyethyl)-1,6,7-trimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

